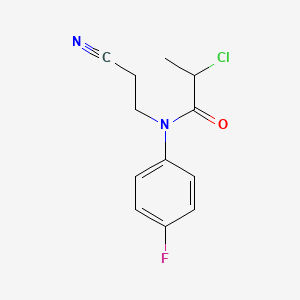

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide

CAS No.: 1210370-11-8

Cat. No.: VC11653047

Molecular Formula: C12H12ClFN2O

Molecular Weight: 254.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210370-11-8 |

|---|---|

| Molecular Formula | C12H12ClFN2O |

| Molecular Weight | 254.69 g/mol |

| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide |

| Standard InChI | InChI=1S/C12H12ClFN2O/c1-9(13)12(17)16(8-2-7-15)11-5-3-10(14)4-6-11/h3-6,9H,2,8H2,1H3 |

| Standard InChI Key | XAVBLBHZGOJNPR-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl |

| Canonical SMILES | CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₂ClFN₂O, with a molecular weight of 254.69 g/mol . Its structure includes:

-

A 2-chloropropanamide backbone providing electrophilic reactivity.

-

N-(2-cyanoethyl) and N-(4-fluorophenyl) substituents, introducing polarity and aromatic interactions.

The SMILES string CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl and InChIKey XAVBLBHZGOJNPR-UHFFFAOYSA-N confirm its stereochemistry .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis is documented, analogous propanamides are synthesized via EDCI-mediated coupling of propanoic acid derivatives with amines . A plausible pathway involves:

-

Reacting 2-chloropropanoyl chloride with 2-cyanoethylamine to form the mono-substituted intermediate.

-

Subsequent coupling with 4-fluoroaniline under basic conditions.

Optimization Challenges

-

Steric hindrance from the bulky 4-fluorophenyl group may reduce coupling efficiency .

-

Chiral resolution might be required if asymmetric synthesis is attempted, as seen in related Mannich-type reactions .

Physicochemical Properties

Collision Cross-Section (CCS) Data

Predicted CCS values for adducts (in Ų) highlight its gas-phase behavior :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 255.06951 | 153.6 |

| [M+Na]+ | 277.05145 | 164.4 |

| [M-H]- | 253.05495 | 147.1 |

These values suggest moderate polarity, aligning with its logP ~2.5 (estimated).

Stability and Reactivity

-

The electron-withdrawing cyano group enhances resistance to hydrolysis.

-

The 4-fluorophenyl ring may participate in π-π stacking, as observed in DCAF1 ligand interactions .

| Substituent | KD (nM) | Bioactivity Trend |

|---|---|---|

| 4-F | 9,600–9,800 | Moderate binding |

| 4-Cl | 6,800–6,900 | Enhanced vs. unsubstituted |

| H | >16,000 | Weak affinity |

Hypothesized Applications

-

Anticancer agents: Fluorophenyl groups improve target selectivity in kinase inhibitors .

-

Antiviral candidates: Cyanoethyl moieties disrupt viral protease activity in preclinical models.

Computational and Experimental Gaps

Unresolved Questions

-

Crystal structure data: No X-ray or NMR studies confirm its conformation .

-

In vivo pharmacokinetics: Absorption and metabolism remain uncharacterized.

Priority Research Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume